molecular formula C8H8ClN5 B2419393 1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine CAS No. 70588-91-9

1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine

Cat. No. B2419393
CAS RN: 70588-91-9
M. Wt: 209.64
InChI Key: XKVWBZNDARWWSH-UHFFFAOYSA-N
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Description

1-(6-Chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine, otherwise known as CPMA, is a chemical compound that has been studied for its potential applications in scientific research. CPMA is a heterocyclic amine with a chloropyridazin-3-yl group and a 3-methyl-1H-pyrazol-5-amine group. CPMA is structurally related to other compounds in the pyridazine family, and it is a useful synthetic intermediate for the preparation of various compounds. CPMA has been studied for its potential uses in medicinal chemistry and biochemistry, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are currently being explored.

Scientific Research Applications

Synthesis and Biological Evaluation

1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine and its derivatives have been explored in various scientific studies, focusing on their synthesis and potential biological activities. Notably, Aggarwal et al. (2020) discussed the efficient synthesis of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their derivatives as analgesic agents. The study emphasized an environmentally benign synthesis approach and evaluated the compounds' in vivo analgesic activity, showcasing moderate to good results compared to standard drugs (Aggarwal, Kaushik, Kumar, & Saini, 2020).

Crystal Structure and Antitumor Activities

In another study, Titi et al. (2020) synthesized hydroxymethyl pyrazole derivatives and analyzed their structures using various spectroscopic methods. The compounds exhibited interesting geometric parameters and potential biological activity against breast cancer and microbes. This study offers insights into the structural aspects of pyrazole derivatives and their potential pharmacological implications (Titi, Messali, Alqurashy, Touzani, Shiga, Oshio, Fettouhi, Rajabi, Almalki, & Ben Hadda, 2020).

Cytotoxic Activities of Metal Complexes

Budzisz et al. (2010) explored the synthesis of new chelating ligands, including 1-(6-chloropyridazin-3-yl)-5-(2-hydroxyphenyl)-3-methyl-1H-pyrazole-4-carboxylic acid methyl ester, and their complexes with Pt(II), Pd(II), and Cu(II) metal ions. The study delved into the crystal and molecular structures of these compounds and evaluated their cytotoxic activity, particularly discussing the modulation of expression of BAX and P53 genes (Budzisz, Miernicka, Lorenz, Mayer, Balcerczak, Krajewska, & Różalski, 2010).

Enzyme Inhibition and Molecular Docking

Chaudhry et al. (2017) conducted a study focusing on the synthesis of novel pyrazolylpyridazine amines and their in vitro yeast α-glucosidase inhibition. The research highlighted one particular derivative as a potent inhibitor and utilized molecular docking to further understand the structure-activity relationship of these compounds (Chaudhry, Ather, Akhtar, Shaukat, Ashraf, al-Rashida, Munawar, & Khan, 2017).

properties

IUPAC Name

2-(6-chloropyridazin-3-yl)-5-methylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN5/c1-5-4-7(10)14(13-5)8-3-2-6(9)11-12-8/h2-4H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKVWBZNDARWWSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-chloropyridazin-3-yl)-3-methyl-1H-pyrazol-5-amine

Synthesis routes and methods

Procedure details

A mixture of 14.5 g (0.1 moles) of 3-chloro-6-pyridazinyl-hydrazine, 8.5 g (0.1 moles) of 3-iminobutyronitrile and 150 ml of ethanol is heated to reflux for 9 hours. After cooling the separated crystals are filtered, washed with ethanol and dried. Yield: 15.6 g (74.0%); m.p.: 148°-150° C. The hydrochloride melts at 157°-159° C.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

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